

Unveiling the Isotopic Fingerprint: A Technical Guide to D-Galactose-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Galactose-13C6**

Cat. No.: **B12396174**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **D-Galactose-13C6**, a stable isotope-labeled form of D-galactose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work. The guide details the fundamental characteristics of this compound, outlines experimental methodologies for its analysis, and illustrates its application in metabolic research.

Core Properties of D-Galactose-13C6

D-Galactose-13C6 is a non-radioactive, stable isotope-labeled sugar where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling the tracking of galactose and its metabolites through various biochemical pathways without the concerns associated with radioactive isotopes.

Physical and Chemical Data

The essential physical and chemical properties of **D-Galactose-13C6** are summarized below. These values are compiled from various commercial suppliers and scientific literature.

Property	Value
Chemical Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$
Molecular Weight	186.11 g/mol [1] [2]
CAS Number	74134-89-7 [1] [2]
Appearance	White to off-white solid/powder [1]
Melting Point	169-170 °C (literature value)
Optical Rotation	$[\alpha]_{25}/\text{D} +79.0^\circ$ (c=2 in H ₂ O with a trace of NH ₄ OH)
Isotopic Purity	≥98 atom % ^{13}C
Chemical Purity	≥98% to ≥99% (CP)
Solubility	Soluble in water (slightly) and methanol (slightly)
Storage	Store at room temperature or refrigerated (+4°C), protected from light and moisture. For long-term storage, -20°C is recommended.

Structural Information

Identifier	Value
SMILES String	O[13CH2][13C@H]1O--INVALID-LINK---- INVALID-LINK----INVALID-LINK--[13C@H]1O
InChI Key	WQZGKKKJIJFFOK-QCUDSKIKSA-N

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of **D-Galactose-13C6** are outlined below. These protocols are based on standard analytical techniques for carbohydrates.

Melting Point Determination (Capillary Method)

The melting point of **D-Galactose-13C6** can be determined using a standard capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **D-Galactose-13C6** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.

Optical Rotation Measurement (Polarimetry)

The optical rotation of a chiral compound like **D-Galactose-13C6** is measured using a polarimeter.

Methodology:

- Solution Preparation: A solution of **D-Galactose-13C6** is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., deionized water with a trace of ammonium hydroxide to ensure complete dissolution and stable rotation) to achieve a specific concentration (e.g., 2 g/100 mL).
- Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
- Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light caused by the solution is measured.

- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length in decimeters.
 - c is the concentration in g/mL.

Isotopic Enrichment and Purity Analysis (Mass Spectrometry)

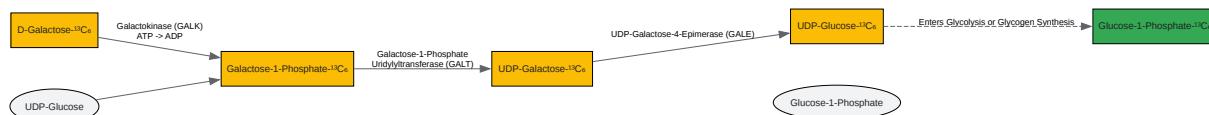
Mass spectrometry is a key technique for confirming the isotopic enrichment and chemical purity of **D-Galactose-13C6**.

Methodology:

- Sample Preparation: A dilute solution of **D-Galactose-13C6** is prepared in a suitable solvent. For analysis by gas chromatography-mass spectrometry (GC-MS), the sample may require derivatization (e.g., to form aldononitrile pentaacetate derivatives) to increase its volatility.
- Mass Spectrometric Analysis: The prepared sample is introduced into the mass spectrometer. The instrument is set to scan for the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.
- Data Analysis: The mass spectrum will show a peak for the fully ^{13}C -labeled molecule ($M+6$ compared to the unlabeled D-galactose). The relative intensities of the peaks corresponding to the M , $M+1$, $M+2$, etc., ions are used to calculate the isotopic enrichment. Chemical purity can be assessed by the presence of any unexpected peaks in the chromatogram or mass spectrum.

Application in Metabolic Research: Tracing the Leloir Pathway

D-Galactose-13C6 is an invaluable tool for studying galactose metabolism, primarily through the Leloir pathway. This pathway is the main route for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis.



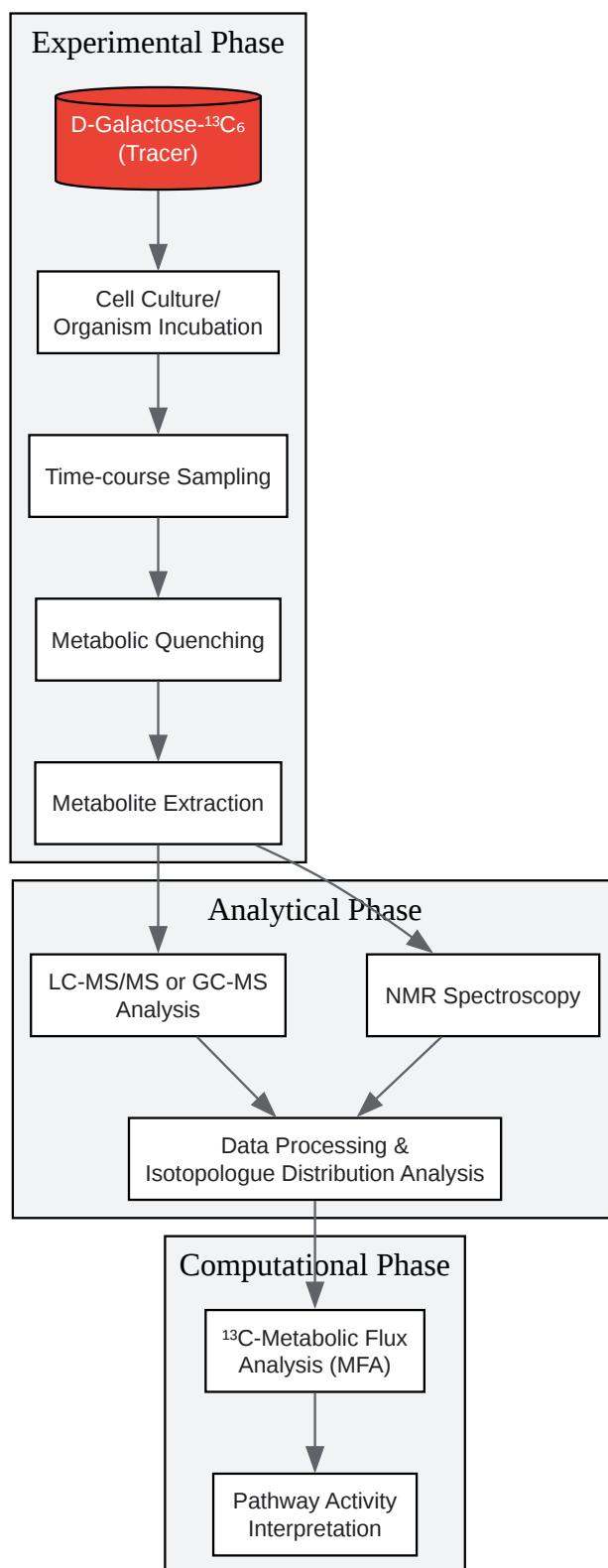
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Caption: The Leloir Pathway for D-Galactose-¹³C₆ Metabolism.

In a typical tracer experiment, cells or organisms are cultured in a medium containing **D-Galactose-13C6**. The labeled galactose is taken up by the cells and metabolized. By analyzing the isotopic labeling patterns of downstream metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify the flux through the Leloir pathway and other related metabolic routes.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates a generalized workflow for a stable isotope tracer experiment using **D-Galactose-13C6** to investigate cellular metabolism.



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Caption: Workflow for ^{13}C Metabolic Flux Analysis using D-Galactose- $^{13}\text{C}_6$.

This workflow enables the quantitative measurement of metabolic rates (fluxes) and provides a detailed picture of cellular physiology. Such studies are critical in understanding disease states, identifying drug targets, and optimizing bioprocesses. The use of **D-Galactose-13C6** provides a powerful method to probe the intricacies of galactose metabolism in a dynamic and quantitative manner.

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References

- 1. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Isotopic Fingerprint: A Technical Guide to D-Galactose-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12396174#physical-and-chemical-properties-of-d-galactose-13c6>]

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